3-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
3-(2-Hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of 2-hydroxyaniline with 6-methyl-1,2,4-triazin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as acids or bases may be employed to optimize the reaction yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds .
Scientific Research Applications
3-(2-Hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-[(2-hydroxyanilino) methylidene] naphthalen-2-one (HAMNO): This compound also features a hydroxyanilino group and has been studied for its potential in cancer therapy.
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones: These compounds are dual inhibitors of Aurora A kinase and VEGF receptor kinases, showing potential in cancer treatment.
Uniqueness
3-(2-Hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its triazine ring structure, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-4-2-3-5-8(7)15/h2-5,15H,1H3,(H2,11,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKDBICYBWQCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NC2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NC2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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